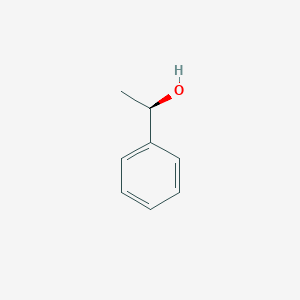

(R)-1-phenylethanol

Übersicht

Beschreibung

(R)-1-Phenylethanol (CAS No. 1517-69-7) is a chiral secondary alcohol with a phenyl group attached to the first carbon of ethanol. It is a critical intermediate in pharmaceuticals, fragrances, and agrochemicals. Key applications include:

- Pharmaceuticals: Synthesis of compactin, a cholesterol absorption inhibitor , and chiral reagents for determining enantiomeric purity .

- Fragrances: Used in perfumes, soaps, and cosmetics due to its floral aroma .

- Biocatalysis: Produced via enzymatic kinetic resolution using lipases (e.g., Novozyme 435) or dehydrogenases (e.g., Hped) with high enantiomeric excess (ee >99.7%) .

Its biosynthesis in plants like Camellia sinensis (tea) involves reduction of acetophenone via short-chain dehydrogenases .

Biologische Aktivität

(R)-1-phenylethanol, a chiral alcohol, is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food flavoring. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, enzymatic transformations, and potential therapeutic effects.

This compound is an aromatic alcohol with the molecular formula C8H10O. It is characterized by its chiral nature, which allows for distinct biological interactions depending on its enantiomeric form. The synthesis of this compound can be achieved through various methods, including asymmetric reduction of acetophenone and biocatalytic processes.

Synthesis Methods:

- Asymmetric Reduction : The reduction of acetophenone using biocatalysts such as alcohol dehydrogenases has been widely studied. For instance, using Ispir bean (Phaseolus vulgaris) as a biocatalyst resulted in high enantiomeric excess (>99%) for (S)-1-phenylethanol production .

- Chemoenzymatic Processes : A recent study demonstrated the conversion of racemic 1-phenylethanols into enantiopure (R)-1-phenylethanols via a one-pot process combining manganese oxide oxidation and enzymatic reduction .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, studies have shown that this compound can disrupt bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound has also been recognized for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It has been implicated in reducing neuronal apoptosis and enhancing cognitive function in animal models of neurodegenerative diseases . The mechanism behind this activity may involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies

Case Study 1: Enzymatic Transformation

A study explored the kinetic resolution of racemic 1-phenylethanol using lipase as a catalyst. The reaction parameters were optimized to achieve high yields of this compound with enantiomeric excess reaching up to 100% . This highlights the efficiency of biocatalytic methods in producing enantiopure compounds.

Case Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for many conventional antibiotics, suggesting its potential as a natural antimicrobial agent .

Table 1: Synthesis Conditions for this compound

| Method | Biocatalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Reduction | Ispir bean | 40 | >99 |

| Chemoenzymatic Process | LK-ADH | 96 | >99 |

| Lipase Catalyzed Resolution | Novozyme 435 | 100 | 100 |

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Neuroprotective | Reduces apoptosis; enhances cognitive function |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

(R)-1-phenylethanol is widely recognized for its utility in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various drugs and pharmaceutical compounds. Notably, it has been used as:

- Cholesterol Absorption Inhibitor : this compound has shown potential in inhibiting cholesterol absorption in the intestines, making it valuable for developing cholesterol-lowering medications .

- Ophthalmic Preservative : Its properties allow it to function effectively as a preservative in ophthalmic solutions, enhancing the stability and shelf-life of these products .

Enzymatic Kinetic Resolution

The production of enantiomerically pure this compound through enzymatic processes is a significant area of research. Various studies have focused on optimizing conditions for kinetic resolution using lipases:

- Lipase-Catalyzed Reactions : Research has demonstrated the use of lipase (Novozyme 435) for the kinetic resolution of racemic (R,S)-1-phenylethanol. Optimal conditions identified include:

Flavor and Fragrance Industry

This compound is also extensively used in the flavor and fragrance industry due to its pleasant aroma. It is utilized in:

- Perfumes and Cosmetics : As a fragrance component, it enhances the sensory appeal of perfumes and cosmetic products.

- Food Flavoring : Its flavor profile makes it suitable for use in food products, contributing to flavor enhancement .

Chemical Synthesis

In chemical synthesis, this compound acts as a chiral building block for various chemical reactions:

- Synthesis of Chiral Esters : It can be converted into esters that are valuable in producing fragrances and other specialty chemicals.

- Deracemization Processes : Recent studies have focused on chemoenzymatic processes that convert racemic mixtures into enantiopure forms, utilizing techniques like compartmentalization to enhance yields .

Case Study 1: Chemoenzymatic Deracemization

A study demonstrated a one-pot process combining manganese oxide-driven oxidation with enzymatic reduction to achieve high yields of this compound:

- Yield : 96%

- Enantioselectivity : >99% ee

This method showcases the potential for efficient production methods in industrial settings .

Case Study 2: Two-Phase Catalytic Systems

Another research explored the use of two-phase catalytic systems with ionic liquids for enantioselective biotransformations:

Q & A

Basic Research Questions

Q. What are the biosynthetic pathways for (R)-1-phenylethanol in natural systems?

this compound is synthesized in plants such as Camellia sinensis (tea) via phenylalanine metabolism. Isotopic labeling studies confirm phenylalanine is first converted to acetophenone by deamination, followed by reduction to 1-phenylethanol via short-chain dehydrogenase/reductase (SDR) enzymes. Separate SDR isoforms catalyze the formation of (R)- and (S)-enantiomers, ensuring stereochemical control .

Q. How can enantiomeric purity of this compound be analyzed using gas chromatography (GC)?

Chiral GC columns like Astec® CHIRALDEX™ B-PM (30 m × 0.25 mm I.D.) enable baseline separation of (R)- and (S)-1-phenylethanol. Optimal conditions include helium carrier gas (24 psi), FID detection at 250°C, and a 120°C isothermal oven. Retention times differ by ~0.3 minutes (18.9 min for (R) vs. 19.2 min for (S)), with resolution validated using 3 mg/mL methanol samples .

Q. What is the kinetic mechanism of lipase-catalyzed resolution of racemic 1-phenylethanol?

Lipases (e.g., Pseudomonas cepacia) follow a Ping-Pong Bi-Bi mechanism for transesterification of (R,S)-1-phenylethanol. Substrate inhibition occurs at high concentrations of (R,S)-1-phenylethanol, lauric acid, or water. Rate equations derived from progress curve fitting (mean squared error <2) confirm the model’s validity for reactor scale-up .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) improve enantiomeric excess (ee) in this compound synthesis?

DKR combines lipase-catalyzed resolution (e.g., Novozyme 435) with acid resin (CD550)-mediated racemization. Using 1,3-diacetoxybenzene as an acyl donor, this compound acetate is obtained with >99% ee and 96% yield. Racemization of (S)-enantiomers at 60°C ensures continuous substrate availability, overcoming equilibrium limitations .

Q. What strategies mitigate product inhibition during microbial biotransformation of acetophenone to this compound?

Membrane extraction in hollow fiber modules periodically removes this compound from fermentation broth, reducing inhibitory concentrations. This increases reaction rates by 35% (0.226 mg h⁻¹g⁻¹) and achieves 96% yield in Saccharomyces cerevisiae systems. Mathematical models incorporating mass transfer and axial dispersion align with experimental data (R² >0.99) .

Q. How do ligand stereoelectronic effects influence iron-catalyzed asymmetric transfer hydrogenation (ATH) enantioselectivity?

Iron-PNNP precatalysts exhibit enantioselectivity (S = kR/kS) dependent on ligand-substrate steric interactions. For example, bulky triphenylphosphine groups favor this compound (94% ee) by restricting acetophenone approach to the catalytic site. Computational docking and kinetic isotope effects (Krac = 12) validate stereochemical outcomes .

Q. What advanced spectroscopic methods characterize this compound’s chiroptical properties?

High-resolution electronic circular dichroism (ECD) and jet-cooled UV-Vis spectra reveal Herzberg-Teller vibronic coupling in this compound. Time-dependent DFT simulations (B3LYP/6-31++G(d,p)) assign experimental bands to specific vibrational modes (e.g., ring torsion), with anisotropy factors (g = Δε/ε) enhancing assignment robustness .

Q. How do co-immobilized enzyme systems enhance this compound production with cofactor regeneration?

Covalent immobilization of glucose dehydrogenase (GDH) and this compound dehydrogenase (PEDH) on magnetic nanoparticles enables NADPH recycling. Ethylene imine-functionalized carriers adsorb cofactors, achieving a total turnover number (TTN) of 4,800. This system yields 21.6 g/L this compound with 98% ee and 85% retention after 10 cycles .

Q. Can cyclic chemiluminescence (CCL) rapidly determine enantiomeric excess (ee) of this compound?

CCL using chiral Rh(III) complexes (e.g., R1/S1) measures τ values (signal decay time) specific to enantiomers. For this compound, τ = 64.6 s (R1 host) vs. 39.0 s for (S)-enantiomer. Linear regression (τm = ω(R)τ(R) + ω(S)τ(S)) quantifies ee without HPLC, validated against traditional methods (R² >0.98) .

Q. Methodological Notes

- GC Analysis : Use 80:1 split injection to prevent column overload .

- Kinetic Modeling : Fit progress curves to Ping-Pong equations using Dynafit or similar software .

- Membrane Extraction : Optimize hollow fiber pore size (e.g., 0.2 μm) to minimize biomass fouling .

- Spectroscopy : Jet-cooling (1–5 K) enhances vibronic band resolution for ECD studies .

Vergleich Mit ähnlichen Verbindungen

(S)-1-Phenylethanol

Structural Similarity: Enantiomer of (R)-1-phenylethanol, differing in the configuration of the chiral center. Key Differences:

- Kinetic Resolution : Acylase I shows a 3:1 (S,R)/(R,R) diastereomer ratio, favoring (R)-enantiomer retention .

- Economic Value: (R)-enantiomer synthesis from acetophenone is 6× more cost-effective than (S)-enantiomer .

2-Phenylethanol

Structural Difference : Hydroxyl group on the second carbon.

Comparison :

- Biosynthesis: Derived from phenylalanine via shikimic acid pathway, unlike 1-phenylethanol’s acetophenone reduction .

- Chirality : Less emphasis on enantiomeric separation due to broader industrial use in racemic form.

3-Phenyl-1-Propanol

Structural Difference : Three-carbon chain with a terminal hydroxyl group.

Functional Contrast :

- Antifungal Activity: Inhibits Botrytis cinerea conidia germination, unlike 1-phenylethanol, which targets disease progression .

- Non-Chiral: Lacks a chiral center, simplifying production but limiting use as a chiral building block.

Acetophenone

Structural Relationship: Ketone precursor to 1-phenylethanol. Role in Biosynthesis:

- Reduced to this compound by Hped dehydrogenase (ee >99.7%) .

- In fungal biotransformation, (S)-1-phenylethanol is oxidized back to acetophenone, which is selectively reduced to (R)-enantiomer .

Enzymatic and Industrial Resolution Methods

Kinetic Resolution of Racemic 1-Phenylethanol

| Method | Enzyme/Catalyst | Enantiomer Produced | ee (%) | Conversion (%) |

|---|---|---|---|---|

| Lipase B (C. antarctica) | Novozyme 435 | (R) | 99 | 50 |

| pH-responsive pullulan carriers | Burkholderia cepacia lipase | (R) | 98 | 45 |

| Supramolecular capsules | Chiral cage catalysts | (R) | 96 | 54–59 |

Vorbereitungsmethoden

Enzymatic Kinetic Resolution Using Acylase I

Reaction Mechanism and Stereoselectivity

The enzymatic resolution of racemic 1-phenylethanol leverages the stereoselectivity of acylase I from Aspergillus melleus. This enzyme catalyzes the transesterification of (R,S)-1-phenylethanol with vinyl acetate in hexane, preferentially acylating the (S)-enantiomer to form (S)-1-phenylethyl acetate, leaving the (R)-enantiomer unreacted . The reaction proceeds under mild conditions (room temperature, no stirring) for seven days, achieving ∼80% cost reduction compared to traditional Mosher ester derivatization .

Experimental Workflow and Analysis

The process is divided into two stages:

-

Stereoselective Esterification : Racemic 1-phenylethanol reacts with vinyl acetate in hexane. After one week, the unreacted (R)-alcohol and (S)-ester are separated via silica gel chromatography.

-

Diastereomeric Derivatization : The unreacted alcohol is treated with (R)-(−)-acetoxyphenylacetic acid and ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) to form diastereomeric esters. NMR analysis distinguishes the enantiomers by comparing chemical shifts of the diastereomers .

Key Data :

-

Yield : 41% isolated (R)-1-phenylethanol.

-

Enantiomeric Excess (ee) : >98% for (R)-enantiomer post-derivatization .

Dynamic Kinetic Resolution (DKR) with Lipase and Niobium Catalysts

Overcoming Traditional Resolution Limits

Traditional kinetic resolution caps yields at 50%, but DKR integrates enzymatic resolution with in situ racemization. Candida antarctica lipase B (CALB) selectively acetylates the (R)-enantiomer using vinyl acetate, while niobium phosphate (NbOPO·nHO) racemizes the remaining (S)-alcohol, enabling theoretical 100% conversion .

Optimization of Racemization and Reaction Setup

-

Catalyst Loading : 50 mg NbOPO·nHO in toluene at 60°C achieved 85% racemization in 24 hours .

-

DKR Configuration : Separating CALB and NbOPO with cotton layers in a single reactor minimized catalyst interference, yielding 92% conversion and 85% ee for (R)-1-phenylethyl acetate .

Table 1: DKR Performance Under Optimal Conditions

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Catalyst Loading | 50 mg NbOPO·nHO |

| Reaction Time | 24 hours |

| Conversion | 92% |

| Enantiomeric Excess (ee) | 85% |

Asymmetric Transfer Hydrogenation of Acetophenone

Ruthenium-Catalyzed Enantioselective Synthesis

The Noyori-type Ru-catalyst with (1R,2S)-(+)-cis-1-amino-2-indanol ligand reduces acetophenone to this compound using 2-propanol as a hydrogen donor . The reaction follows an equilibrium mechanism:

Kinetic and Process Insights

-

Rate Equation :

where , , , and represent concentrations of acetophenone, 2-propanol, this compound, and acetone, respectively .

Advantages : High enantioselectivity and scalability for industrial batch reactors.

Response Surface Methodology (RSM)-Optimized Lipase Catalysis

Multivariate Optimization of Reaction Parameters

RSM was employed to optimize Novozym 435-catalyzed resolution of (R,S)-1-phenylethanol. Variables included substrate concentration (40–400 mM), biocatalyst loading (2–22 mg/mL), and temperature (20–60°C) .

Table 2: Optimal Conditions from RSM Analysis

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 320 mM |

| Biocatalyst Loading | 18 mg/mL |

| Temperature | 45°C |

| Stirring Rate | 150 rpm |

| Outcome | 49.8% Conversion, 98% ee |

Mechanistic Implications

The model revealed quadratic interactions between biocatalyst loading and temperature, emphasizing the need for balanced enzyme activity and thermal stability. Excess vinyl acetate (4:1 molar ratio) shifted equilibrium toward ester formation, enhancing resolution efficiency .

Comparative Analysis of Preparation Methods

Yield and Enantioselectivity Trade-offs

-

Enzymatic Resolution : Moderate yield (41%) but exceptional ee (>98%) .

-

DKR : High conversion (92%) with good ee (85%), suitable for industrial scale .

-

Transfer Hydrogenation : Scalable with 91.5% ee, though equilibrium limitations require excess hydrogen donor .

-

RSM-Optimized Lipase : Near-theoretical conversion (49.8%) and peak ee (98%) under optimized conditions .

Environmental and Economic Considerations

Eigenschaften

IUPAC Name |

(1R)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164853 | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-69-7 | |

| Record name | (+)-1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

11-Sep °C | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.